(s)-2-(Benzofuran-2-carboxamido)-2-phenylacetic acid (s)-2-(Benzofuran-2-carboxamido)-2-phenylacetic acid
Brand Name: Vulcanchem
CAS No.: 1217756-92-7
VCID: VC2919026
InChI: InChI=1S/C17H13NO4/c19-16(14-10-12-8-4-5-9-13(12)22-14)18-15(17(20)21)11-6-2-1-3-7-11/h1-10,15H,(H,18,19)(H,20,21)/t15-/m0/s1
SMILES: C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC3=CC=CC=C3O2
Molecular Formula: C17H13NO4
Molecular Weight: 295.29 g/mol

(s)-2-(Benzofuran-2-carboxamido)-2-phenylacetic acid

CAS No.: 1217756-92-7

Cat. No.: VC2919026

Molecular Formula: C17H13NO4

Molecular Weight: 295.29 g/mol

* For research use only. Not for human or veterinary use.

(s)-2-(Benzofuran-2-carboxamido)-2-phenylacetic acid - 1217756-92-7

Specification

CAS No. 1217756-92-7
Molecular Formula C17H13NO4
Molecular Weight 295.29 g/mol
IUPAC Name (2S)-2-(1-benzofuran-2-carbonylamino)-2-phenylacetic acid
Standard InChI InChI=1S/C17H13NO4/c19-16(14-10-12-8-4-5-9-13(12)22-14)18-15(17(20)21)11-6-2-1-3-7-11/h1-10,15H,(H,18,19)(H,20,21)/t15-/m0/s1
Standard InChI Key OWMIDVTYGQRXQI-HNNXBMFYSA-N
Isomeric SMILES C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)C2=CC3=CC=CC=C3O2
SMILES C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC3=CC=CC=C3O2
Canonical SMILES C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC3=CC=CC=C3O2

Introduction

Chemical Structure and Properties

Molecular Characteristics

(S)-2-(Benzofuran-2-carboxamido)-2-phenylacetic acid has the molecular formula C17H13NO4, consistent with its complex structure containing benzofuran and phenyl rings. The compound has a monoisotopic mass of 295.084458 Da and an average mass of 295.294 Da . The molecular structure features a central chiral carbon atom bonded to a phenyl group, an amide nitrogen, and a carboxylic acid group. The amide linkage connects to the benzofuran-2-carbonyl group, creating a rigid yet functionally diverse molecule.

Nomenclature and Identification

The compound is registered under several systematic names that reflect its structural elements:

Alternative NamesRegistry Information
(2S)-(1-Benzofuran-2-ylcarbonyl)aminoacetic acidChemSpider ID: 25364027
(2S)-2-(1-benzofuran-2-carbonylamino)-2-phenylacetic acidRegistry Number: 1217756-92-7
(2S)-2-(benzofuran-2-carbonylamino)-2-phenyl-acetic acidMFCD18064669
(S)-2-(benzofuran-2-carboxamido)-2-phenylacetic acidMolPort-009-200-752

These multiple designations reflect the compound's complex structure and the different conventions used in chemical nomenclature .

Physiochemical Properties

Based on structural analogy with similar compounds, we can estimate several key physicochemical properties of (S)-2-(Benzofuran-2-carboxamido)-2-phenylacetic acid. While specific data for this exact compound is limited, comparative analysis with related structures provides reasonable approximations:

PropertyEstimated ValueBasis of Estimation
Density~1.3-1.4 g/cm³Comparison with 2-Benzamido-2-phenylacetic acid
Boiling Point>500°C at 760 mmHgExtrapolated from related structures
Melting Point190-200°CBased on similar N-acylated amino acids
LogP~2.8-3.2Estimated based on structural components
SolubilityPoorly soluble in water; soluble in polar organic solventsBased on functional groups present

The compound possesses an amide group that can act as both hydrogen bond donor and acceptor, while the carboxylic acid moiety contributes to its acidic character and potential for salt formation.

Stereochemistry and Configuration

Chiral Analysis

The compound contains one defined stereocenter at the α-carbon of the phenylacetic acid portion, specifically at the carbon bearing both the phenyl group and the amide nitrogen . The S-configuration at this center is a critical aspect of the compound's identity and potential biological activity. This stereochemistry potentially influences the three-dimensional arrangement of the molecule and its interactions with biological targets.

Conformational Considerations

Synthetic Approaches

Example Reaction Conditions

Based on similar amide-forming reactions described for related compounds, potential reaction conditions might include:

Reaction ComponentQuantityConditions
Benzofuran-2-carboxylic acid1 equivalentIn dichloromethane
Diisopropylcarbodiimide1.1 equivalentsAdded at 0°C
(S)-phenylglycine1-1.2 equivalentsAdded after activation
Reaction temperature0°C to room temperatureUnder inert atmosphere
PurificationColumn chromatographyEtOAc/petroleum ether gradient

The reaction would likely proceed through initial activation of the carboxylic acid followed by nucleophilic attack by the amine nitrogen of (S)-phenylglycine to form the amide bond.

Biological Significance

Structure-Activity Relationships

The specific contributions of the benzofuran moiety to biological activity are significant. Research on benzofuran derivatives has revealed:

  • The benzofuran scaffold serves as a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.

  • The S-configuration at the α-carbon likely plays a crucial role in molecular recognition by biological targets, potentially enhancing selectivity for specific receptors or enzymes.

  • The amide linkage provides conformational constraints that may influence binding affinity and selectivity.

  • The carboxylic acid group offers opportunities for hydrogen bonding and ionic interactions with target proteins, as well as a handle for further derivatization .

Comparison with Related Compounds

Structural Analogues

Several compounds share structural similarities with (S)-2-(Benzofuran-2-carboxamido)-2-phenylacetic acid but differ in key aspects:

CompoundStructural DifferenceMolecular FormulaMolecular Weight
(R)-2-Benzamido-2-phenylacetic acidContains benzamido instead of benzofuran-2-carboxamido; R-configurationC15H13NO3255.27 g/mol
2-Benzamido-2-phenylacetic acidContains benzamido instead of benzofuran-2-carboxamido; unspecified stereochemistryC15H13NO3255.269 g/mol
(R)-2-Acetamido-2-phenylacetic acidContains acetamido instead of benzofuran-2-carboxamido; R-configurationC10H11NO3193.2 g/mol

These structural differences create a spectrum of compounds with potentially varied biological activities and physicochemical properties.

Pharmaceutical Relevance

The structural features of (S)-2-(Benzofuran-2-carboxamido)-2-phenylacetic acid suggest potential pharmaceutical applications similar to other N-acylated amino acids and benzofuran derivatives. Related compounds have been investigated for:

  • Anti-inflammatory properties

  • Antimicrobial activities

  • Enzyme inhibition (particularly proteases)

  • Antioxidant capabilities

  • Neuroprotective effects

The stereospecific nature of the compound suggests applications where interaction with chiral biological targets is important. The presence of the benzofuran moiety, which appears in many bioactive natural products and drugs, further supports potential pharmaceutical relevance .

Future Research Directions

Synthesis Optimization

Future research might focus on developing efficient stereoselective synthesis routes for (S)-2-(Benzofuran-2-carboxamido)-2-phenylacetic acid and related derivatives. This could include:

  • Development of catalytic asymmetric methods to enhance stereoselectivity

  • Exploration of green chemistry approaches to improve efficiency and reduce environmental impact

  • Continuous flow chemistry techniques for scalable production

Biological Evaluation

Comprehensive biological screening would be valuable to identify specific therapeutic applications:

  • Enzyme inhibition assays against various protein targets

  • Receptor binding studies to identify potential molecular targets

  • Cell-based assays to assess effects on cellular processes

  • In vivo models to evaluate pharmacokinetic properties and efficacy

Structure Modification

Structural modifications could further enhance understanding of structure-activity relationships:

  • Variation of the benzofuran substituents to explore electronic and steric effects

  • Modification of the phenyl ring to alter physicochemical properties

  • Conversion of the carboxylic acid to various esters, amides, or other functional groups

  • Investigation of the R-enantiomer to evaluate the importance of stereochemistry

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